Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 946298-81-3
VCID: VC5162612
InChI: InChI=1S/C21H18N6O2/c1-2-29-20(28)14-8-10-16(11-9-14)25-21-26-18-17(22-12-13-23-18)19(27-21)24-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,23,24,25,26,27)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Molecular Formula: C21H18N6O2
Molecular Weight: 386.415

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate

CAS No.: 946298-81-3

Cat. No.: VC5162612

Molecular Formula: C21H18N6O2

Molecular Weight: 386.415

* For research use only. Not for human or veterinary use.

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate - 946298-81-3

Specification

CAS No. 946298-81-3
Molecular Formula C21H18N6O2
Molecular Weight 386.415
IUPAC Name ethyl 4-[(4-anilinopteridin-2-yl)amino]benzoate
Standard InChI InChI=1S/C21H18N6O2/c1-2-29-20(28)14-8-10-16(11-9-14)25-21-26-18-17(22-12-13-23-18)19(27-21)24-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,23,24,25,26,27)
Standard InChI Key ZLNDIVSYQBLBHN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4

Introduction

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate is a complex organic compound with a molecular weight of 386.4 g/mol and a CAS number of 946298-81-3 . This compound features a pteridine ring system, which is known for its role in various biological processes, and a phenylamino group that enhances its interaction with biological targets. The presence of these functional groups contributes to its unique chemical and potential biological properties.

Synthesis Methods

The synthesis of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of Schiff bases reduction methods or other organic synthesis techniques. Industrial production would require scaling up these methods while optimizing reaction conditions for larger volumes and ensuring consistent quality.

Biological Activity

The compound's potential biological activity is attributed to its pteridine ring system and phenylamino group, which may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to changes in cellular processes, making it a candidate for studies on enzyme inhibition and receptor binding.

Research Applications

  • Chemistry: Used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.

  • Biology: Potential therapeutic applications include anticancer or antimicrobial agents due to its structural similarities to known inhibitors of cancer cell growth.

  • Medicine: Ongoing research explores its therapeutic potential, particularly in cancer treatment and antimicrobial therapy.

Comparison with Similar Compounds

CompoundMolecular WeightCAS NumberKey Features
Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate386.4 g/mol946298-81-3Pteridine ring, phenylamino group
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoateNot specified946243-23-8Pteridine ring, methoxyphenyl group
Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate404.5 g/mol1056634-62-8Pyrimidine ring, morpholinophenyl group

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